2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzylthio group and a methoxyphenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 4-methoxyphenyl isothiocyanate.
Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium thiolate to form 4-bromobenzyl thiolate. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to form the corresponding thiourea derivative.
Cyclization: The thiourea derivative undergoes cyclization in the presence of a base, such as potassium carbonate, to form the imidazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazole ring or the bromobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, dehalogenated products.
Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar in structure but with a quinazolinone ring instead of an imidazole ring.
2-((4-bromobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone: Contains a thiosemicarbazone group and an oxybenzaldehyde moiety.
4-bromobenzyl-(4-methoxyphenyl)ether: Lacks the imidazole ring and has an ether linkage instead.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-21-15-8-4-13(5-9-15)16-10-19-17(20-16)22-11-12-2-6-14(18)7-3-12/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMVAIEYHBJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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